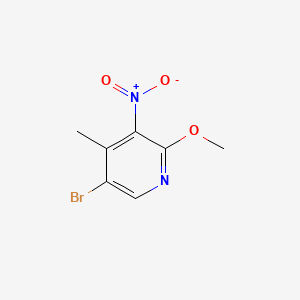

5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDKJBCVNNWITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654563 | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-14-1 | |

| Record name | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-3-nitro-4-picoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS No. 884495-14-1), a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a highly functionalized pyridine derivative.[1] Its structure incorporates several key substituents—a pyridine core, a nitro group, a bromine atom, a methoxy group, and a methyl group—each contributing to its specific reactivity profile.[1][2] This unique arrangement of functional groups makes it a valuable building block in the synthesis of complex molecules.[1][2]

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 884495-14-1 | [1][3][4][5][6] |

| Molecular Formula | C₇H₇BrN₂O₃ | [2][4][5][6] |

| Molecular Weight | 247.05 g/mol | [4][5][7] |

| Appearance | Off-white to yellow powder/solid | [3][4] |

| Melting Point | 72-78 °C | [4] |

| Boiling Point | 302.8 ± 37.0 °C (Predicted) | |

| Density | 1.636 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 136.9 °C | |

| Purity | ≥96-99% | [2][4][5][6] |

| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1][5] |

| Synonyms | 5-Bromo-2-methoxy-3-nitro-4-picoline | [4][5] |

Spectral analysis is crucial for the structural confirmation of the compound.

| Analysis Type | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |

Note: While LC-MS, HPLC, and other spectral data are often available from suppliers, specific datasets beyond ¹H NMR were not detailed in the surveyed literature.[8][9]

Synthesis and Experimental Protocols

The most commonly cited method for synthesizing this compound is through the electrophilic bromination of its precursor, 2-methoxy-4-methyl-3-nitropyridine.[1]

This procedure outlines the synthesis of the title compound with a reported yield of 82.2%.[3]

Materials:

-

2-methoxy-4-methyl-3-nitropyridine (1.0 eq)

-

Acetic Acid

-

Sodium Acetate (3.6 eq)

-

Bromine (Br₂) (2.7 eq)

-

10% aqueous Sodium Sulfite (Na₂SO₃) solution

-

Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

-

Water

Procedure:

-

A solution of 2-methoxy-4-methyl-3-nitropyridine (e.g., 250 g, 1.49 mol) is prepared in acetic acid (1.5 L) at room temperature.[3]

-

Sodium acetate (365 g, 5.37 mol) is added slowly to the stirring solution.[3]

-

Bromine (639 g, 4.00 mol) is then added dropwise. The addition should be controlled to take less than 30 minutes.[3]

-

After the addition is complete, the reaction mixture is heated to 80 °C for 12 hours.[3] The reaction progress is monitored by Thin-Layer Chromatography (TLC).[3]

-

Upon completion, the mixture is cooled to 0 °C.[3]

-

The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfite solution (1.5 L).[3]

-

The resulting solid precipitate is collected by filtration.[3]

-

The collected solid is washed with water and dried under reduced pressure to yield this compound as a light yellow solid.[3]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The compound's reactivity is dominated by the interplay of its functional groups, making it a versatile intermediate.

The electron-deficient nature of the pyridine ring, significantly enhanced by the electron-withdrawing nitro group, makes the compound susceptible to several transformations.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-5 position is a good leaving group. It can be displaced by various nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds.[1] These reactions are fundamental for building more complex molecular scaffolds.

-

Reduction of the Nitro Group: The C-3 nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine.[1] This conversion is highly valuable as it transforms an electron-withdrawing group into a versatile amino group, which can act as a nucleophile or be further modified.[1]

-

Oxidation of the Methyl Group: The C-4 methyl group can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid.[1] This introduces a carboxylic acid moiety, which can participate in amide bond formation, esterification, or other derivatizations.[1]

Caption: Key reactivity pathways for this compound.

This compound is a crucial intermediate in multiple fields of chemical science.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer and anti-inflammatory drugs.[2][4] Some research suggests it may exhibit anticancer activity by binding to bromodomains, which are involved in regulating cell division.[3]

-

Agrochemical Chemistry: It is used to create effective pesticides, herbicides, and fungicides, contributing to crop protection.[2][4]

-

Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, aiding in the identification of potential therapeutic targets.[4]

-

Materials Science: Its stability and reactivity are leveraged in the synthesis of advanced materials, fine chemicals, dyes, and pigments.[4]

Safety and Handling

-

Hazards: The compound is classified as an irritant.[7] It is considered harmful if swallowed, inhaled, or in contact with skin.

-

Storage: Recommended storage conditions are in an inert atmosphere at temperatures between 0-8 °C.[4][8]

This guide provides a detailed technical summary based on available scientific literature and supplier data, intended to support research and development activities. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 884495-14-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 884495-14-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. indiamart.com [indiamart.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. 884495-14-1|this compound|BLD Pharm [bldpharm.com]

- 9. 884495-14-1 | this compound | Bromides | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS 884495-14-1) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile intermediate in the development of targeted therapeutics, including kinase inhibitors.

Chemical Properties and Spectroscopic Data

This compound is a highly functionalized pyridine derivative.[1] Its structure incorporates several key substituents that contribute to its specific reactivity profile, making it a valuable precursor in multi-step organic synthesis.[1] The presence of a bromine atom, a methoxy group, a methyl group, and a nitro group on the pyridine core offers multiple sites for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 884495-14-1 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₃ | [3][4] |

| Molecular Weight | 247.05 g/mol | [3] |

| Appearance | Off-white to yellow powder/solid | [3][4] |

| Melting Point | 72-78 °C | [3] |

| Purity | ≥99% (HPLC) | [3] |

| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store at 0-8 °C | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [2] |

| ¹³C NMR | Data not readily available in searched literature. | |

| Infrared (IR) | Data not readily available in searched literature. | |

| Mass Spectrometry (MS) | Data not readily available in searched literature. |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[1][2] This approach takes advantage of the pre-existing substituted pyridine core.[1]

Experimental Protocol: Synthesis via Bromination

Reaction Scheme:

Caption: Synthesis of the title compound.

Materials:

-

2-methoxy-4-methyl-3-nitropyridine

-

Acetic acid

-

Sodium acetate

-

Bromine (Br₂)

-

10% aqueous sodium bisulfite solution

-

Saturated aqueous sodium sulfate solution

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid at room temperature.[2]

-

Add bromine (Br₂) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature.[2]

-

After the addition is complete, the mixture may be heated to ensure the reaction goes to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C.[2]

-

Quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium sulfate solution.[2]

-

The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield this compound.[2] A reported yield for a similar reaction is 82.2%.[2]

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[3] Its utility stems from the ability to selectively modify its functional groups.

Key Chemical Transformations

The primary reactive sites of the molecule are the bromine atom at the C5 position and the nitro group at the C3 position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding 5-bromo-2-methoxy-4-methylpyridin-3-amine.[1] This amino group serves as a versatile handle for further derivatization, such as in the formation of amides or heterocycles.[1]

-

Cross-Coupling Reactions: The bromine atom at the C5 position is a key site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents, a common strategy in the synthesis of kinase inhibitors.

Application in the Synthesis of JAK2 Inhibitors

A significant application of this and structurally related pyridine building blocks is in the synthesis of Janus Kinase 2 (JAK2) inhibitors.[1] JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

Experimental Protocols for Key Transformations in JAK2 Inhibitor Synthesis

The following protocols are representative of the key chemical transformations involving this compound in the synthesis of a generic JAK2 inhibitor scaffold.

Protocol 1: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine using iron in acetic acid, a common and efficient method.

Reaction Workflow:

Caption: Workflow for the reduction of the nitro group.

Materials:

-

This compound

-

Iron powder

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in glacial acetic acid.

-

Heat the mixture with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methoxy-4-methylpyridin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the resulting 5-bromo-2-methoxy-4-methylpyridin-3-amine with a generic arylboronic acid.

Reaction Workflow:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Bromo-2-methoxy-4-methylpyridin-3-amine

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

-

To a reaction vessel, add 5-bromo-2-methoxy-4-methylpyridin-3-amine (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activity of Downstream Products

Table 3: Representative Biological Activity of Selected JAK2 Inhibitors

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference(s) |

| Ruxolitinib | 3.3 | 2.8 | 428 | |

| Fedratinib | 35 | 3 | >1000 | |

| Momelotinib | 11 | 18 | 156 | [5] |

| Pacritinib | 23 | 22 | 1280 |

Note: The IC₅₀ values are indicative and can vary depending on the assay conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, making it an ideal starting material for the construction of libraries of compounds for biological screening. The demonstrated utility of similar scaffolds in the development of potent and selective JAK2 inhibitors highlights the potential of this compound in the ongoing search for novel therapeutics for a range of human diseases. This guide provides a foundational understanding of its properties, synthesis, and application to aid researchers and drug development professionals in its effective utilization.

References

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a versatile intermediate in organic synthesis and medicinal chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries.

Molecular Structure and Identifiers

This compound is a highly functionalized pyridine derivative.[2] Its structure incorporates a pyridine core with a bromine atom at the C5 position, a methoxy group at C2, a methyl group at C4, and a nitro group at C3.[3] This specific arrangement of substituents dictates its chemical reactivity and utility as a building block in the synthesis of more complex molecules.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 884495-14-1[1][2][3][4][5] |

| Molecular Formula | C₇H₇BrN₂O₃[1][4] |

| Molecular Weight | 247.05 g/mol [1][6] |

| InChI | InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3[4] |

| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N[2][4] |

| SMILES | CC1=C(C(=NC(=C1Br)C)O)--INVALID-LINK--[O-] (Isomeric), COc1ncc(Br)c(C)c1--INVALID-LINK--[O-] (Canonical) |

| Synonyms | 5-bromo-2-methoxy-3-nitro-4-picoline, Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-[1][4] |

Physicochemical Properties

This compound is typically a solid at room temperature and should be stored under controlled conditions to maintain its stability.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Off-white to yellow powder[1] or light yellow solid[7] |

| Melting Point | 72-78 °C[1] |

| Purity | ≥ 99% (HPLC)[1], ≥99.0% (GC)[8], 96%[4] |

| Storage Conditions | 0-8 °C[1], Inert atmosphere, room temperature[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is commonly achieved through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[2]

Materials:

-

2-methoxy-4-methyl-3-nitropyridine (starting material)

-

Acetic acid (solvent)

-

Sodium acetate

-

Bromine (Br₂)

-

10% aqueous sodium sulfite (Na₂SO₃) solution (for quenching)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution (for quenching)

-

Water (for washing)

Procedure:

-

Dissolve 2-methoxy-4-methyl-3-nitropyridine (1.49 mol) in acetic acid (1.5 L) in a suitable reaction vessel at room temperature.[7]

-

Slowly add sodium acetate (5.37 mol) to the stirring solution.[7]

-

Add bromine (4.00 mol) dropwise to the mixture. The addition time should be controlled to be less than 30 minutes.[7]

-

After the addition is complete, heat the reaction mixture to 80 °C for 12 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, cool the mixture to 0 °C.[7]

-

Quench the reaction by sequentially adding a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).[7][9]

-

The resulting solid product is collected by filtration.[7][9]

-

Dry the product under reduced pressure to yield this compound as a light yellow solid.[7][9] (Reported yield: 82.2%[7]).

Structure Confirmation: The structure of the synthesized product can be confirmed by ¹H NMR spectroscopy. For example, in DMSO-d₆, the expected peaks are: δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H).[7]

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound makes it a valuable intermediate for a variety of chemical transformations. The strong electron-withdrawing nitro group at the C3 position activates the pyridine ring, making it susceptible to nucleophilic attack.[2]

Key Reactions

-

Nucleophilic Substitution: The carbon atoms attached to the bromine and methoxy groups are primary sites for nucleophilic substitution reactions.[2] This allows for the introduction of a wide range of other functional groups.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 5-bromo-2-methoxy-4-methylpyridin-3-amine.[2] This amine is a versatile intermediate that can undergo further reactions such as diazotization.[2]

-

Oxidation of the Methyl Group: The methyl group at the C4 position can be oxidized to a carboxylic acid, yielding 5-bromo-2-methoxy-3-nitroisonicotinic acid.[2] This introduces another reactive handle for modifications like amide bond formation or esterification.[2]

Applications

This compound serves as a key building block in the synthesis of:

-

Pharmaceuticals: It is used in the development of novel drugs, including anti-cancer and anti-inflammatory agents.[1][7] The compound has shown potential anticancer activity by binding to bromodomains, which are involved in regulating cell division and DNA repair.[7]

-

Agrochemicals: It is an intermediate in the production of pesticides, herbicides, and fungicides.[1][8]

-

Advanced Materials: It is also used in the synthesis of dyes, pigments, and other fine chemicals.[1]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Key reaction pathways for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 884495-14-1 | Benchchem [benchchem.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 884495-14-1|this compound|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 884495-14-1 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The most common and well-documented synthesis of this compound proceeds through a two-step process. The first step involves the methoxylation of a chlorinated pyridine precursor, followed by a bromination step to yield the final product.[3]

Step 1: Synthesis of 2-methoxy-4-methyl-3-nitropyridine

The initial step focuses on the preparation of the intermediate, 2-methoxy-4-methyl-3-nitropyridine, through the nucleophilic substitution of a chlorine atom with a methoxy group.

Experimental Protocol:

A solution of sodium methoxide is prepared by adding sodium methoxide to methanol at a cooled temperature (0 °C).[3] To this stirred solution, 2-chloro-4-methyl-3-nitropyridine is added dropwise over a period of two hours.[3] The reaction mixture is then allowed to warm to room temperature and is stirred for an extended period, typically 23 hours, to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is quenched with water, leading to the precipitation of the solid product.[3] The solid is collected by filtration, washed with water, and dried under reduced pressure to yield 2-methoxy-4-methyl-3-nitropyridine as a brown solid.[3]

Step 2: Synthesis of this compound

The second and final step involves the electrophilic bromination of the synthesized intermediate to introduce a bromine atom at the 5-position of the pyridine ring.

Experimental Protocol:

The intermediate, 2-methoxy-4-methyl-3-nitropyridine, is dissolved in acetic acid at room temperature.[4] Sodium acetate is then added slowly to the stirring solution.[4] Following this, bromine is added dropwise over a period of approximately 30 minutes.[3][4] To ensure the reaction goes to completion, the mixture is heated to 80 °C for 12 hours, with the progress monitored by TLC.[3] After the reaction is complete, the mixture is cooled to 0 °C and quenched by the sequential addition of a 10% aqueous sodium sulfate solution and a saturated aqueous sodium sulfate solution.[3][4] The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to afford this compound as a light yellow solid.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathway.

Table 1: Reactants and Products for the Synthesis of 2-methoxy-4-methyl-3-nitropyridine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 2-chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | 172.57 | 250 | 1.45 |

| Sodium methoxide | CH3NaO | 54.02 | 250 | 4.63 |

| 2-methoxy-4-methyl-3-nitropyridine | C7H8N2O3 | 168.15 | 250 | 1.49 |

Table 2: Reactants and Products for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| 2-methoxy-4-methyl-3-nitropyridine | C7H8N2O3 | 168.15 | 250 | 1.49 | - |

| Sodium acetate | C2H3NaO2 | 82.03 | 365 | 5.37 | - |

| Bromine | Br2 | 159.81 | 639 | 4.00 | - |

| This compound | C7H7BrN2O3 | 247.05 | 302 | 1.22 | 82.2 |

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 884495-14-1[2] |

| Molecular Formula | C7H7BrN2O3[2] |

| Molecular Weight | 247.05 g/mol [2] |

| Appearance | Off-white to yellow powder[2] |

| Melting Point | 72-78 °C[2] |

| Purity | ≥ 99% (HPLC)[2] |

| Storage | 0-8 °C[2] |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Caption: Synthesis pathway of this compound.

Alternative Synthesis Routes

While the primary pathway described is the most prevalent, alternative synthetic strategies have been proposed. One such route involves starting from an aminopyridine precursor, such as 2-amino-5-bromo-4-methyl-3-nitropyridine.[5] This method would typically involve the conversion of the amino group to a diazonium salt, which is subsequently substituted by a methoxy group.[5] However, the direct bromination of 2-methoxy-4-methyl-3-nitropyridine is a more commonly cited and direct approach.[5]

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of various valuable chemical entities. The two-step pathway involving methoxylation followed by bromination is efficient and provides a good yield of the final product. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for chemists and researchers in the field.

References

Spectroscopic Profile of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important chemical intermediate in research and development settings, particularly in the fields of medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound, providing a comprehensive quantitative profile of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | Singlet | 1H | H-6 (aromatic) |

| 3.94 | Singlet | 3H | -OCH₃ (methoxy) |

| 2.29 | Singlet | 3H | -CH₃ (methyl) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C-2 (C-OCH₃) |

| ~150 | C-4 (C-CH₃) |

| ~148 | C-6 (C-H) |

| ~135 | C-3 (C-NO₂) |

| ~118 | C-5 (C-Br) |

| ~55 | -OCH₃ |

| ~18 | -CH₃ |

Note: These chemical shifts are predicted based on established substituent effects on the pyridine ring and data from analogous compounds. Actual experimental values may vary slightly.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (methyl, methoxy) |

| ~1600, ~1470 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretching (-NO₂) |

| ~1250 | Strong | C-O-C stretching (methoxy) |

| ~1050 | Medium | C-Br stretching |

| ~850 | Strong | C-H out-of-plane bending |

Note: Predictions are based on the analysis of a structurally similar compound, 5-bromo-2-nitropyridine, and general IR correlation tables.[2]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 247/249 | [M]⁺˙ (Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine) |

| 232/234 | [M - CH₃]⁺ |

| 217/219 | [M - NO]⁺ |

| 201/203 | [M - NO₂]⁺ |

| 168 | [M - Br]⁺ |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for halogenated and nitroaromatic compounds. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M and M+2 isotopic pattern of approximately equal intensity.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. The final solution should be clear and free of any particulate matter.

¹H NMR Data Acquisition:

-

Pulse Program: Standard one-pulse sequence.

-

Solvent: DMSO-d₆.

-

Reference: Internal tetramethylsilane (TMS) at δ 0.00 ppm or residual solvent peak.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: DMSO-d₆.

-

Reference: Internal TMS at δ 0.00 ppm or solvent peak.

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.

Sample Introduction:

-

A small amount of the solid sample is introduced into the ion source via a direct insertion probe.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: A suitable mass-to-charge (m/z) range should be scanned (e.g., m/z 50-350).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be examined to confirm its presence.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of the Target Compound.

References

IUPAC Name: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the fields of pharmaceutical and agrochemical development. The document details its chemical properties, synthesis, and reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a highly functionalized pyridine derivative.[1][2] Its structure incorporates a pyridine core with a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position.[2] This unique arrangement of substituents imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.[1][3] The compound typically appears as an off-white to yellow or light gold crystalline powder.[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₃ | [3][5] |

| Molecular Weight | 247.05 g/mol | [3] |

| CAS Number | 884495-14-1 | [3] |

| Melting Point | 72-78 °C | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Appearance | Off-white to yellow powder | [3] |

| Synonyms | 5-bromo-2-methoxy-3-nitro-4-picoline | [3][5] |

Experimental Protocols

A common and direct method for the synthesis of this compound is through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[1]

Procedure:

-

2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) is dissolved in acetic acid (1.5 L) at room temperature.[6]

-

Sodium acetate (365 g, 5.37 mol) is slowly added to the stirring solution.[6]

-

Bromine (639 g, 4.00 mol) is then added dropwise to the mixture, with the addition time controlled to be less than 30 minutes.[6]

-

Following the addition, the reaction mixture is heated to 80 °C for 12 hours to ensure the completion of the reaction.[7]

-

Upon completion, the mixture is cooled to 0 °C.[6]

-

The reaction is quenched by the sequential addition of a 10% aqueous sodium sulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).[6]

-

The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure.[6]

-

This process yields this compound (302 g, 82.2% yield) as a light yellow solid.[6]

The structure of the product can be confirmed by ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H).[6]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its array of functional groups, which provide multiple reactive sites for further chemical transformations.[4]

The electron-withdrawing nitro group at the C-3 position activates the pyridine ring, making it susceptible to nucleophilic attack.[1] Key reactions include:

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the C-5 position can act as a leaving group and be displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in the presence of a base in a solvent like dimethylformamide (DMF).[1]

-

Reduction of the Nitro Group: The nitro group can be reduced to form 5-bromo-2-methoxy-4-methylpyridin-3-amine. This conversion introduces a versatile amino group that can serve as a nucleophile or be further modified, for instance, through diazotization.[1]

-

Oxidation of the Methyl Group: The methyl group at the C-4 position can be oxidized to yield 5-bromo-2-methoxy-3-nitroisonicotinic acid. This introduces a carboxylic acid group, which can undergo reactions like amide bond formation or esterification.[1]

Due to its versatile reactivity, this compound is a crucial intermediate in the synthesis of a variety of target molecules.[3] It is particularly valuable in:

-

Pharmaceutical Development: It serves as a key building block in the creation of novel pharmaceutical agents, with applications in the development of anti-cancer and anti-inflammatory drugs.[3] The compound has been noted for its potential anticancer activity by inhibiting tumor growth through binding to bromodomains.[6]

-

Agrochemical Chemistry: This intermediate is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[3]

-

Biochemical Research: It is utilized in studies concerning enzyme inhibition and receptor binding, aiding in the exploration of biological processes and the identification of potential therapeutic targets.[3]

Visualizing Synthesis and Reactivity

To further elucidate the role and potential of this compound, the following diagrams illustrate its synthesis workflow and key chemical transformations.

References

5-Bromo-2-methoxy-4-methyl-3-nitropyridine physical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical characteristics of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. It is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the creation of more complex molecules.[1][2] This guide includes a summary of its physical properties, detailed experimental protocols for its synthesis, and conceptual diagrams illustrating its chemical reactivity and characterization workflow.

Physical and Chemical Properties

This compound is typically available as an off-white to light yellow solid powder.[2][3][4] Key quantitative data regarding its properties are summarized below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to yellow powder/solid | [2][3][4] |

| Melting Point | 72-78 °C | [2] |

| Flash Point | 136.9 °C | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [4][5] |

| Storage Conditions | Store at 0-8 °C; Inert atmosphere | [2][5] |

Table 2: Chemical Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 884495-14-1 | [1][3] |

| Molecular Formula | C₇H₇BrN₂O₃ | [2][6] |

| Molecular Weight | 247.05 g/mol | |

| Purity | ≥ 96-99% (HPLC) | [2][5][6] |

| InChI Key | BGDKJBCVNNWITN-UHFFFAOYSA-N | [1][6] |

Table 3: Spectroscopic Data

| Type | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |

Experimental Protocols

Synthesis via Electrophilic Bromination

The most common route for synthesizing this compound is through the electrophilic bromination of its precursor, 2-methoxy-4-methyl-3-nitropyridine.[1]

Materials:

-

2-methoxy-4-methyl-3-nitropyridine (1.49 mol)

-

Acetic acid (1.5 L)

-

Sodium acetate (5.37 mol)

-

Bromine (Br₂) (4.00 mol)

-

10% aqueous Sodium Sulfite (Na₂SO₃) solution (1.5 L)

-

Saturated aqueous Sodium Sulfite (Na₂SO₃) solution (1.5 L)

-

Water

Procedure:

-

Dissolve 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature with stirring.[3]

-

Slowly add sodium acetate (365 g, 5.37 mol) to the solution.[3]

-

Add bromine (639 g, 4.00 mol) dropwise to the stirring solution. The addition should be controlled to take less than 30 minutes.[3]

-

After the addition is complete, heat the reaction mixture to 80 °C for 12 hours.[3][4] The reaction progress can be monitored using thin-layer chromatography (TLC).[3][4]

-

Once the reaction is complete, cool the mixture to 0 °C.[3]

-

Quench the reaction by the sequential addition of a 10% aqueous Na₂SO₃ solution (1.5 L) and a saturated aqueous Na₂SO₃ solution (1.5 L).[3][4]

-

Wash the solid with water and dry it under reduced pressure to yield this compound as a light yellow solid (yield: 82.2%).[3][4]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of the target compound.

Key Reactivity Pathways

The functional groups on the pyridine ring allow for several key transformations, making it a valuable synthetic intermediate.[1] The electron-withdrawing nitro group, in particular, activates the ring for nucleophilic attack.[1]

Caption: Conceptual diagram of key chemical transformations.

Applications in Research and Development

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is integral to modifying biological activity, making it a compound of interest in drug discovery programs, particularly for developing anti-cancer and anti-inflammatory agents.[2] The compound's reactivity also lends itself to the synthesis of advanced materials, dyes, and pigments.[2] For instance, it has been investigated for its potential anticancer activity by binding to bromodomains, which are involved in regulating cell division and DNA repair.[3]

References

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Synthesis, Properties, and Potential as a BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Data

5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a multifaceted organic compound with the molecular formula C₇H₇BrN₂O₃.[1][2] Its structure incorporates a pyridine ring, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom, a methoxy group, a methyl group, and a nitro group. These substituents significantly influence the molecule's steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 884495-14-1 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₃ | [1][2] |

| Molecular Weight | 247.05 g/mol | [2] |

| Appearance | Off-white to yellow powder/solid | [2] |

| Melting Point | 72-78 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) | [3] |

| ¹³C NMR | Data not available in the searched literature. | |

| Mass Spectrometry | Data not available in the searched literature. | |

| Infrared (IR) | Data not available in the searched literature. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.

Materials:

-

2-methoxy-4-methyl-3-nitropyridine

-

Acetic acid

-

Sodium acetate

-

Bromine

-

10% aqueous sodium sulfite solution

-

Saturated aqueous sodium sulfite solution

-

Water

Procedure:

-

To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid at room temperature, slowly add sodium acetate (3.6 eq).

-

Following the addition of sodium acetate, add bromine (2.7 eq) dropwise to the reaction mixture.

-

After the addition of bromine is complete, heat the mixture at 80 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Quench the reaction by the sequential addition of a 10% aqueous sodium sulfite solution and a saturated aqueous sodium sulfite solution.

-

Collect the resulting solid by filtration.

-

Wash the solid with water.

-

Dry the solid under reduced pressure to yield this compound as a light yellow solid.

Biological Activity and Mechanism of Action: A Potential BET Bromodomain Inhibitor

While specific quantitative biological data for this compound is not extensively documented in peer-reviewed literature, its structural features are suggestive of a potential role as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology.

Proposed Signaling Pathway of BET Bromodomain Inhibition

References

An In-Depth Technical Guide on 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information regarding the specific biological activity of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine is limited. This document summarizes its known chemical properties and its role as a synthetic intermediate, which may inform future research into its potential biological applications.

Introduction

This compound is a highly functionalized pyridine derivative.[1] Its structure, featuring a combination of electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.[1][2][3] While specific biological data is scarce, its utility in the synthesis of pharmaceuticals and agrochemicals suggests that the scaffold may be of interest in drug discovery and development.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| CAS Number | 884495-14-1 |

| Appearance | Light yellow or light gold crystalline powder |

| Purity | ≥99.0% (GC) |

| Melting Point | Not specified |

| Boiling Point | 302.8±37.0 °C (Predicted) |

| Density | 1.636±0.06 g/cm³ (Predicted) |

| Flash Point | 136.9 °C |

Synthesis and Reactivity

This compound is typically synthesized through the bromination of 2-methoxy-4-methyl-3-nitropyridine.[1][4] The presence of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions, primarily at the carbon atoms bearing the bromo and methoxy groups.[1]

Key Chemical Transformations:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 5-bromo-2-methoxy-4-methylpyridin-3-amine. This transformation is significant as the resulting amino group is a versatile nucleophile and can be further modified, for instance, through diazotization.[1]

-

Oxidation of the Methyl Group: The methyl group at the C-4 position can be oxidized to form 5-bromo-2-methoxy-3-nitroisonicotinic acid, a carboxylic acid that can undergo esterification or amide bond formation.[1]

A general workflow for the synthesis of this compound is outlined below.

Caption: Synthesis of this compound.

Potential Biological Applications

While direct evidence of the biological activity of this compound is not extensively documented, its role as a key intermediate in the synthesis of bioactive molecules provides some insight into its potential applications.[2][3]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.[2][3]

-

Biochemical Research: It is suggested to be used in studies related to enzyme inhibition and receptor binding, which could help in identifying new therapeutic targets.[2]

The potential reactivity of the functional groups on the pyridine ring allows for the generation of diverse chemical libraries for screening against various biological targets. The diagram below illustrates the potential pathways for generating novel compounds from this scaffold.

Caption: Potential synthetic modifications for drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development.[2][3] Its rich chemical reactivity allows for the synthesis of a wide array of derivatives.[1] However, a thorough investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. Currently, there is a lack of comprehensive studies and quantitative data on its specific biological effects, representing a significant gap in the scientific literature. Future research should focus on systematic screening and mechanistic studies to uncover the biological profile of this promising scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a multitude of biologically active molecules. The subject of this application note, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is a valuable building block for the synthesis of novel substituted pyridine derivatives. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The electron-withdrawing nitro group at the C3 position deactivates the pyridine ring, which may necessitate more forcing reaction conditions for successful coupling.[1] This document provides a detailed protocol for the Suzuki coupling of this compound with a range of arylboronic acids, offering a robust starting point for the synthesis of diverse compound libraries for drug discovery and development.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (2.3 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 247.05 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.3 mmol, 488.2 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxy-4-methyl-3-nitropyridine.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the Suzuki coupling of this compound with a representative arylboronic acid. Yields are based on literature precedents for structurally similar compounds and may vary depending on the specific substrate and reaction optimization.[1]

| Parameter | Value |

| Reactants | |

| This compound | 1.0 equiv |

| Arylboronic Acid | 1.1 - 1.5 equiv |

| Catalyst | |

| Pd(PPh₃)₄ | 5 mol% |

| Base | |

| K₃PO₄ | 2.3 equiv |

| Solvent System | |

| 1,4-Dioxane:Water | 4:1 (v/v) |

| Reaction Conditions | |

| Temperature | 85-95 °C |

| Reaction Time | 15 - 24 hours |

| Expected Yield | Moderate to Good (typically 50-85%) |

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: The Versatile Role of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique arrangement of reactive groups—a nucleophilic substitution-prone bromine atom, a modifiable methoxy group, an oxidizable methyl group, and a reducible nitro group—makes it an attractive starting material for the construction of diverse chemical scaffolds. This document provides an overview of its applications in medicinal chemistry, with a focus on its potential in developing kinase inhibitors and central nervous system (CNS) targeted agents. Detailed protocols for key synthetic transformations and illustrative biological data are also presented.

Key Applications in Medicinal Chemistry

The strategic positioning of multiple functional groups on the pyridine core of this compound allows for a variety of chemical modifications, rendering it a valuable intermediate in drug discovery.[1][2] The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions.[1]

1. Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The bromine atom at the 5-position of this compound can serve as a handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the ATP-binding site of various kinases.

2. Development of CNS Agents: Pyridine derivatives are prevalent in drugs targeting the central nervous system. While no specific therapeutic agent has been publicly documented as being synthesized directly from this compound, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key intermediate in the synthesis of AS-8112, a potent dopamine D2/D3 and serotonin 5-HT3 receptor antagonist.[3] This highlights the potential of this scaffold in developing treatments for conditions like chemotherapy-induced nausea and vomiting.

Physicochemical Properties

| Property | Value |

| CAS Number | 884495-14-1 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| Appearance | Light gold crystalline powder |

| Purity | ≥98% |

Illustrative Biological Activity of a Hypothetical Kinase Inhibitor Derivative

The following table presents hypothetical biological data for a theoretical kinase inhibitor, "Kinhibitin-PY," synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold.

| Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay IC₅₀ (nM) |

| JAK2 | 15 | HEL | 50 |

| FLT3 | 25 | MV4-11 | 75 |

| RET | 40 | LC-2/ad | 120 |

Experimental Protocols

The following are generalized protocols for key transformations of this compound.

Protocol 1: Reduction of the Nitro Group to an Amino Group

This procedure converts the 3-nitro group to a 3-amino group, a versatile handle for further derivatization.

Materials:

-

This compound

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Diatomaceous earth

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2-methoxy-4-methylpyridin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 5-bromo position with a boronic acid derivative, a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Add the solvent mixture and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation of the Methyl Group to a Carboxylic Acid

This procedure transforms the 4-methyl group into a carboxylic acid, which can be used for amide bond formation.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid

Procedure:

-

Suspend this compound (1.0 eq) in water.

-

Slowly add a solution of potassium permanganate (excess) in water, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove manganese dioxide.

-

Acidify the filtrate with sulfuric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 5-bromo-2-methoxy-3-nitroisonicotinic acid.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential experimental workflow for synthesizing a kinase inhibitor and the signaling pathways of dopamine D2 and serotonin 5-HT3 receptors, which are relevant targets for CNS drugs derived from similar pyridine scaffolds.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its rich functionality allows for the construction of complex molecular architectures suitable for targeting a range of biological entities, including kinases and G-protein coupled receptors. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers in the field of medicinal chemistry to unlock the full potential of this promising chemical intermediate.

References

- 1. prepchem.com [prepchem.com]

- 2. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Application Notes and Protocols for the Agrochemical Synthesis Utilizing 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a versatile starting material in the development of novel agrochemicals. The document outlines detailed experimental protocols for the synthesis of a representative pyridine-based succinate dehydrogenase inhibitor (SDHI) fungicide. This class of fungicides is crucial for controlling a broad spectrum of fungal pathogens in agriculture.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a valuable building block in agrochemical synthesis.[1][2] Its unique substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a nitro group that can be readily converted to a nucleophilic amino group, provides a powerful platform for structural diversification.[2][3] This allows for the construction of complex molecules with potent biological activity, particularly in the development of modern fungicides, herbicides, and insecticides.[1]

The pyridine scaffold is a common feature in many commercially successful agrochemicals. The strategic placement of substituents on the this compound ring system allows for the exploration of novel chemical space in the pursuit of effective and selective crop protection agents.

Synthetic Strategy Overview

The primary synthetic utility of this compound in the context of this application note is its conversion into a key amine intermediate, 5-bromo-2-methoxy-4-methylpyridin-3-amine . This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to construct a biaryl scaffold. Subsequent amidation with a suitable acid chloride yields the final fungicidal product. This strategy is analogous to the synthesis of well-established SDHI fungicides like Boscalid.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methylpyridin-3-amine

This protocol describes the reduction of the nitro group of this compound to an amino group.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (0.2 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford 5-bromo-2-methoxy-4-methylpyridin-3-amine.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| This compound | 247.05 | 1.0 | >98% | - |

| Iron Powder | 55.85 | 3.0 | - | - |

| Ammonium Chloride | 53.49 | 0.2 | - | - |

| 5-Bromo-2-methoxy-4-methylpyridin-3-amine | 217.05 | - | >95% | 85-95 |

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Amine Synthesis

This protocol details the palladium-catalyzed cross-coupling of 5-bromo-2-methoxy-4-methylpyridin-3-amine with a representative arylboronic acid.

Materials:

-

5-Bromo-2-methoxy-4-methylpyridin-3-amine

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a Schlenk flask, combine 5-bromo-2-methoxy-4-methylpyridin-3-amine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask, and evacuate and backfill with argon three times to create an inert atmosphere.

-

Under the argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the biaryl amine intermediate.

Quantitative Data (Representative Yields for Analogous Couplings):

| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |

Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected performance.[6]

Protocol 3: Amidation to Form the Final Fungicide

This protocol describes the final step of the synthesis, the amidation of the biaryl amine intermediate with an acid chloride to produce the target SDHI fungicide.

Materials:

-

Biaryl amine intermediate from Protocol 2

-

2-Chloronicotinoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Dissolve the biaryl amine intermediate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq).

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final pyridine-based SDHI fungicide.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| Biaryl Amine Intermediate | Varies | 1.0 | >95% | - |

| 2-Chloronicotinoyl chloride | 176.00 | 1.1 | >98% | - |

| Triethylamine | 101.19 | 1.2 | - | - |

| Pyridine-Based SDHI Fungicide | Varies | - | >98% | 80-90 |

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of novel agrochemicals. Its utility in a multi-step synthesis involving nitro group reduction, Suzuki-Miyaura cross-coupling, and amidation allows for the efficient construction of diverse and potent fungicidal molecules. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.

References

- 1. Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. This compound | 884495-14-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boscalid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

5-Bromo-2-methoxy-4-methyl-3-nitropyridine as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of reactive sites—a bromo substituent amenable to cross-coupling reactions, a nitro group that can be readily transformed into other functionalities, and a methoxy group that influences the electronic properties of the pyridine ring—makes it an invaluable precursor for the synthesis of complex molecules. This compound is particularly prominent in the development of novel pharmaceuticals, especially in the fields of oncology and inflammatory diseases, as well as in the agrochemical industry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 884495-14-1 | [2][4][5] |

| Molecular Formula | C₇H₇BrN₂O₃ | [2][5][6] |

| Molecular Weight | 247.05 g/mol | [2] |

| Appearance | Off-white to yellow or light gold crystalline powder | [2] |

| Melting Point | 72-78 °C | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Storage | Store at 0-8 °C | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[7]

Experimental Protocol:

Materials:

-

2-methoxy-4-methyl-3-nitropyridine (1.0 equiv.)

-

Acetic acid

-

Sodium acetate (3.6 equiv.)

-

Bromine (2.7 equiv.)

-

10% aqueous sodium sulfite solution

-

Saturated aqueous sodium sulfite solution